molecular formula C30H46O4 B12324795 (2alpha,3beta)-2,3-Dihydroxyoleana-11,13(18)-dien-28-oic acid

(2alpha,3beta)-2,3-Dihydroxyoleana-11,13(18)-dien-28-oic acid

Cat. No.: B12324795
M. Wt: 470.7 g/mol
InChI Key: YOLIZCATBHWOBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2alpha,3beta)-2,3-Dihydroxyoleana-11,13(18)-dien-28-oic acid is a pentacyclic triterpenoid compound. It is derived from olean-13(18)-en-28-oic acid and is characterized by the presence of hydroxy groups at positions 2 and 3 in the 2alpha,3beta configuration. This compound has been isolated from the leaves of Rosa laevigata .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (2alpha,3beta)-2,3-Dihydroxyoleana-11,13(18)-dien-28-oic acid involves the extraction and isolation from natural sources such as the leaves of Rosa laevigata. The process typically includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve large-scale extraction and purification processes similar to those used in laboratory settings. Optimization of solvent use and chromatographic conditions would be essential for efficient production.

Chemical Reactions Analysis

Types of Reactions

(2alpha,3beta)-2,3-Dihydroxyoleana-11,13(18)-dien-28-oic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

(2alpha,3beta)-2,3-Dihydroxyoleana-11,13(18)-dien-28-oic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2alpha,3beta)-2,3-Dihydroxyoleana-11,13(18)-dien-28-oic acid involves its interaction with various molecular targets and pathways. It is known to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes. The compound may also interact with specific receptors and signaling pathways involved in inflammation and immune response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2alpha,3beta)-2,3-Dihydroxyoleana-11,13(18)-dien-28-oic acid is unique due to its specific hydroxy group configuration and its isolation from Rosa laevigata. This configuration may contribute to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

10,11-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12-dodecahydropicene-4a-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O4/c1-25(2)12-14-30(24(33)34)15-13-28(6)18(19(30)16-25)8-9-22-27(5)17-20(31)23(32)26(3,4)21(27)10-11-29(22,28)7/h8-9,20-23,31-32H,10-17H2,1-7H3,(H,33,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOLIZCATBHWOBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=C2C1)C=CC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.